3-(3-Chlorophenoxy)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenoxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C12H8Cl2O3S. It is a derivative of benzenesulfonyl chloride, where a chlorophenoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Chlorophenoxy)benzenesulfonyl chloride can be synthesized through the reaction of 3-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and involves the formation of an ester linkage between the phenol and the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound involves the chlorination of benzenesulfonic acid or its salts using reagents like phosphorus oxychloride or sulfuryl chloride. The process is carried out in large-scale reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane and acetonitrile are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed through coupling reactions with various organic halides.
Scientific Research Applications
3-(3-Chlorophenoxy)benzenesulfonyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenoxy)benzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines or alcohols, respectively. This reactivity makes it useful in modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler analog without the chlorophenoxy group.
Tosyl chloride: A related compound with a toluene group instead of the chlorophenoxy group.
4-(3-Chlorophenoxy)benzenesulfonyl chloride: A positional isomer with the chlorophenoxy group at a different position on the benzene ring.
Uniqueness
3-(3-Chlorophenoxy)benzenesulfonyl chloride is unique due to the presence of the chlorophenoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H8Cl2O3S |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
3-(3-chlorophenoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-3-1-4-10(7-9)17-11-5-2-6-12(8-11)18(14,15)16/h1-8H |
InChI Key |
UKDYGQWOQMEXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.